[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone
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Overview
Description
Preparation Methods
The preparation of [2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone involves several synthetic routes. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with pyrrole-2-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of [2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone can be compared with other similar compounds such as:
2,6-Dihydroxybenzaldehyde: A precursor in its synthesis.
Pyrrole-2-carboxylic acid: Another precursor used in its preparation.
Acetoxy derivatives: Compounds with similar functional groups that exhibit comparable chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
[3-acetyloxy-2-(1H-pyrrole-2-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C15H13NO5/c1-9(17)20-12-6-3-7-13(21-10(2)18)14(12)15(19)11-5-4-8-16-11/h3-8,16H,1-2H3 |
InChI Key |
USUCBJONKRGHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
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